molecular formula C8H15NO2 B12273986 (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Katalognummer: B12273986
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: QHOANVQGVBKRAT-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization can be scaled up for industrial applications, ensuring the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules . Additionally, it has been explored for its potential pharmacological activities, including its use in drug discovery and development .

Wirkmechanismus

The mechanism of action of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1

InChI-Schlüssel

QHOANVQGVBKRAT-QMMMGPOBSA-N

Isomerische SMILES

C1CN2CCC1[C@](C2)(CO)O

Kanonische SMILES

C1CN2CCC1C(C2)(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.